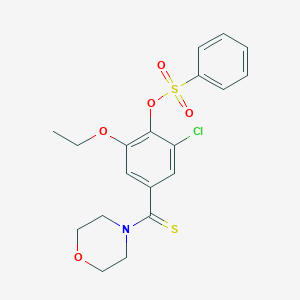![molecular formula C22H21BrN2O4S B306399 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, also known as BITA, is a novel compound with potential applications in scientific research.
作用機序
The mechanism of action of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as reducing oxidative stress, inducing apoptosis, and inhibiting angiogenesis. This compound has also been found to reduce the expression of various pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has several advantages for lab experiments such as its high potency, selectivity, and low toxicity. However, this compound has some limitations such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One potential direction is to investigate the efficacy of this compound in animal models of cancer and inflammation. Another direction is to explore the potential of this compound as a lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research. This compound exhibits antitumor, anti-inflammatory, and antioxidant properties and has been found to inhibit the growth of cancer cells and induce cell death in vitro. Further research is needed to explore the potential of this compound as a lead compound for the development of novel drugs and to elucidate its exact mechanism of action.
合成法
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals such as 3-bromo-4-isopropoxybenzaldehyde, 2,4-thiazolidinedione, and 4-methylphenylacetic acid. The final product is obtained through purification and characterization techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.
科学的研究の応用
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and pharmacology. Studies have shown that this compound exhibits antitumor, anti-inflammatory, and antioxidant properties. This compound has also been found to inhibit the growth of cancer cells and induce cell death in vitro.
特性
分子式 |
C22H21BrN2O4S |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
2-[(5Z)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-13(2)29-18-9-6-15(10-17(18)23)11-19-21(27)25(22(28)30-19)12-20(26)24-16-7-4-14(3)5-8-16/h4-11,13H,12H2,1-3H3,(H,24,26)/b19-11- |
InChIキー |
QZCULFUPUZCFND-ODLFYWEKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)Br)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)Br)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)Br)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-thien-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B306316.png)
![2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B306317.png)
![5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B306319.png)
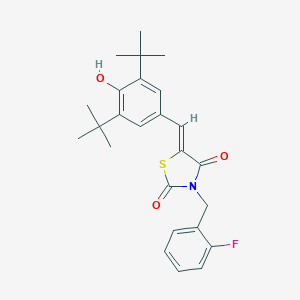
![5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306322.png)
![2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B306325.png)
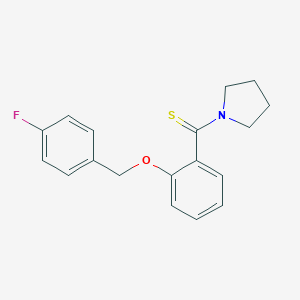
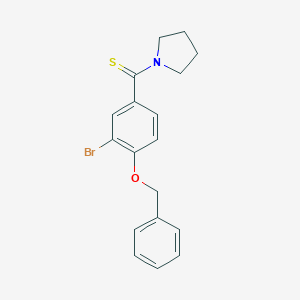
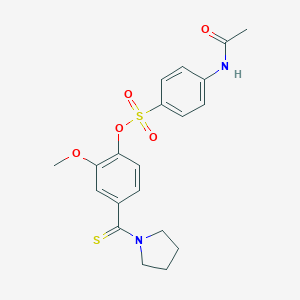


![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
